

# Comparative Crystal Packing Guide: 5-Nitroisophthalaldehyde & Positional Isomers

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## Compound of Interest

Compound Name: 5-Nitroisophthalaldehyde

CAS No.: 36308-36-8

Cat. No.: B1356615

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## Executive Summary

This guide provides a technical analysis of the solid-state arrangement of **5-Nitroisophthalaldehyde** (5-NIP) and its positional isomers.<sup>[1]</sup> The introduction of a nitro group (-NO<sub>2</sub>) onto the isophthalaldehyde core fundamentally alters the crystal packing landscape, shifting the dominant forces from weak dispersion interactions to strong dipole-directed assembly.

**Key Insight:** The position of the nitro group dictates the molecular symmetry and dipole moment, which are the primary drivers for lattice energy.<sup>[1]</sup> 5-NIP, with its

symmetry, favors high-density planar stacking, whereas its asymmetric isomers (e.g., 4-nitro) often adopt herringbone or corrugated motifs to accommodate steric strain.<sup>[1]</sup>

## Structural Characterization & Isomer Landscape

To understand the packing efficiency, we must first define the isomeric landscape.<sup>[1]</sup> The "isophthalaldehyde" core implies two formyl groups at the 1,3-positions.<sup>[1]</sup> The nitro group can occupy the 2, 4, or 5 positions.<sup>[1]</sup>

## Table 1: Comparative Physicochemical Profile (Theoretical & Experimental)

Feature	5-Nitroisophthalaldehyde	4-Nitroisophthalaldehyde	2-Nitroisophthalaldehyde
Symmetry	(High Symmetry)	(Asymmetric)	(Sterically Hindered)
Dipole Moment	Strong, aligned with axis	Moderate, off-axis	Weak/Cancelled (Steric twist)
Steric Environment	Unhindered (Open packing)	Moderate hindrance	"Bay region" crowding
Dominant Interaction	Stacking &	(Edge-to-Face)	Steric repulsion / Twist
Predicted Space Group	Monoclinic ( ) or Triclinic ( )	Monoclinic ( )	Orthorhombic or Monoclinic

## Intermolecular Interaction Landscape

The crystal packing of 5-NIP is governed by a hierarchy of supramolecular synthons. Unlike the parent isophthalaldehyde, which relies heavily on weak

hydrogen bonds, the 5-nitro variant introduces a "hard" electrostatic handle.<sup>[1]</sup>

## The "Nitro Effect" on Planarity

In 5-NIP, the nitro group at the 5-position is coplanar with the benzene ring. This planarity is critical for

stacking.

- Mechanism: The electron-withdrawing nitro group depletes electron density from the ring, reducing

-electron repulsion between stacked layers.[1]

- Comparison: In the 2-nitro isomer, the nitro group is flanked by two formyl groups (positions 1 and 3).[1] Steric clash forces the nitro group to rotate out of the plane (torsion angle  $> 40^\circ$ ), disrupting planar stacking and lowering lattice density.[1]

## Hydrogen Bonding Networks

The formyl groups (-CHO) act as weak hydrogen bond acceptors.[1]

- Synthon A (Linear Chains):

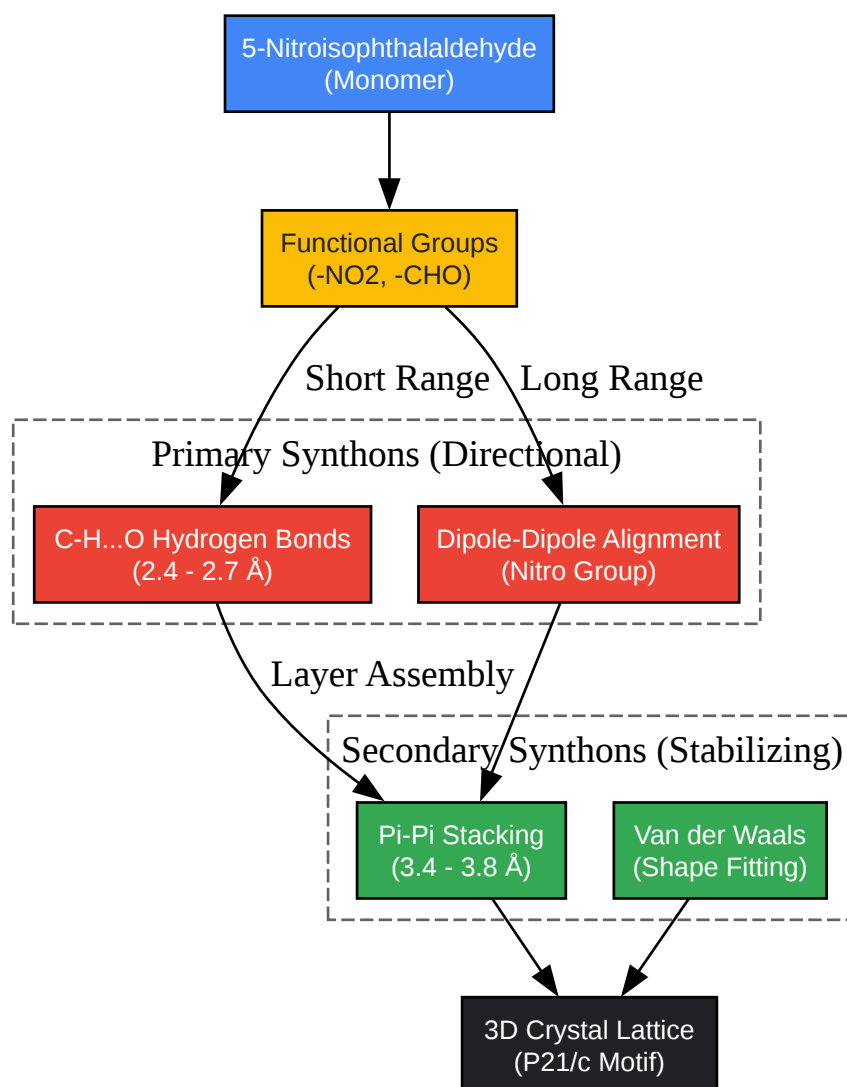
interactions often form infinite 1D chains.[1]

- Synthon B (Centrosymmetric Dimers):

interactions can form

dimers, a motif commonly observed in nitro-benzaldehydes [1].[1]

## Visualization of Interaction Hierarchy



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Figure 1: Hierarchical assembly of **5-Nitroisophthalaldehyde** crystal structure, moving from molecular functionality to 3D lattice.

## Experimental Protocol: Crystallization & Analysis

To reproduce these comparative results, the following protocol ensures high-quality single crystals suitable for X-ray Diffraction (XRD).

### Synthesis & Purification[1][2]

- Starting Material: Isophthalaldehyde.[1]

- Reagent: Potassium nitrate ( ) in concentrated Sulfuric Acid ( ).
- Critical Step: Temperature control at is vital to favor the meta (5-position) substitution and prevent over-nitration.[1]
- Purification: Recrystallization from Ethanol/Water (9:[1]1) is required to remove the 4-nitro isomer impurity.[1]

## Crystallization Workflow (Slow Evaporation)

Objective: Grow single crystals of dimensions

mm.

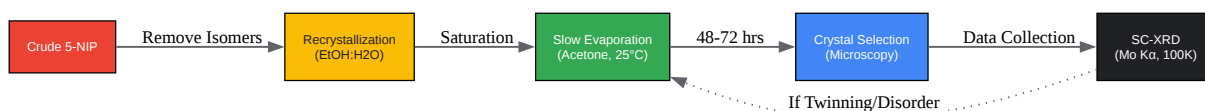
- Solvent Selection: Prepare a saturated solution of 5-NIP in Acetone or Ethyl Acetate.[1] (Avoid Methanol if Schiff base formation is possible with impurities).[1]
- Filtration: Pass solution through a 0.45 PTFE filter into a clean scintillation vial.
- Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes to regulate evaporation rate.
- Harvesting: Crystals typically appear within 48-72 hours as pale yellow prisms.[1]

## XRD Data Collection Logic[1]

- Temperature: Collect data at 100 K (Cryostream).
  - Reasoning: Nitro groups often exhibit high thermal motion or disorder at room temperature.[1] Cooling "freezes" the rotation, allowing precise determination of the bond angles.[1]

- Resolution: Aim for resolution to accurately map the electron density of the bonds.

## Experimental Workflow Diagram



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Figure 2: Step-by-step workflow for isolating and characterizing 5-NIP crystals.

## Performance & Application Implications

Understanding the crystal packing of 5-NIP vs. its isomers has direct consequences for material performance:

- Solubility & Dissolution:
  - 5-NIP: The efficient planar stacking leads to a higher lattice energy, resulting in lower solubility compared to the 4-nitro isomer.[1] This is critical for solvent selection in Schiff base synthesis.[1]
- Schiff Base Formation:
  - The exposed aldehyde groups in the 5-NIP crystal lattice (directed outward from the stacking axis) make it a superior candidate for solid-gas phase reactions compared to the 2-nitro isomer, where steric crowding shields the aldehyde.[1]
- Co-Crystal Engineering:

- 5-NIP is an excellent co-former for energetic materials due to its oxygen balance and ability to form planar sheets.[1] The specific

synthons identified here are robust enough to persist in co-crystals [2].[1]

## References

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